molecular formula C9H9BrClNO B2953929 N-(2-bromophenyl)-3-chloropropanamide CAS No. 545364-03-2

N-(2-bromophenyl)-3-chloropropanamide

Cat. No.: B2953929
CAS No.: 545364-03-2
M. Wt: 262.53
InChI Key: SKKXXDVNNYBJLK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-chloropropanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-chloropropanamide typically involves the reaction of 2-bromobenzoyl chloride with 3-chloropropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-bromobenzoyl chloride+3-chloropropanamidebaseThis compound\text{2-bromobenzoyl chloride} + \text{3-chloropropanamide} \xrightarrow{\text{base}} \text{this compound} 2-bromobenzoyl chloride+3-chloropropanamidebase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed:

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-3-chloropropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new industrial products.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-chloropropanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can inhibit the function of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3-chloropropanamide
  • N-(2-bromophenyl)-3-bromopropanamide
  • N-(2-iodophenyl)-3-chloropropanamide

Uniqueness: N-(2-bromophenyl)-3-chloropropanamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKXXDVNNYBJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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